Methyl dodonate A

Description

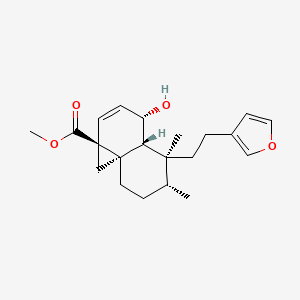

Structure

3D Structure

Properties

IUPAC Name |

methyl (1aS,4S,4aR,5S,6R,8aS)-5-[2-(furan-3-yl)ethyl]-4-hydroxy-5,6-dimethyl-1,4,4a,6,7,8-hexahydrocyclopropa[j]naphthalene-1a-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-14-4-9-20-13-21(20,18(23)24-3)10-6-16(22)17(20)19(14,2)8-5-15-7-11-25-12-15/h6-7,10-12,14,16-17,22H,4-5,8-9,13H2,1-3H3/t14-,16+,17-,19+,20+,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHNYOMQXSRPAD-OWHLRFHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC23CC2(C=CC(C3C1(C)CCC4=COC=C4)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]23C[C@@]2(C=C[C@@H]([C@@H]3[C@@]1(C)CCC4=COC=C4)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling the Molecular Architecture of Methyl Dodonate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of Methyl dodonate A, a clerodane diterpene isolated from Dodonaea viscosa. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is a diterpenoid characterized by a modified clerodane skeleton. Its chemical formula is C₂₁H₂₈O₄, with a molecular weight of 344.44 g/mol . The structure features a tricyclo[5.4.0.0¹˒³]undecane ring system, a unique characteristic that has drawn interest in the scientific community. These types of compounds have been proposed as hypothetical intermediates in the biogenetic pathways of other diterpenes.[1][2]

The definitive structure of this compound was elucidated through extensive spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as detailed in the seminal work by Ortega et al. (2001).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₈O₄ | Ortega et al., 2001 |

| Molecular Weight | 344.44 g/mol | Ortega et al., 2001 |

| CAS Number | 349534-70-9 | - |

| Class | Diterpene (Modified Clerodane) | [1][2] |

| Source | Dodonaea viscosa | [1][2] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While the complete raw data is found in the primary literature, this section summarizes the key expected spectroscopic features for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is pivotal in defining the complex stereochemistry of this compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methyl Groups (CH₃) | 0.8 - 1.5 | 15 - 30 |

| Methylene Groups (CH₂) | 1.0 - 2.5 | 20 - 45 |

| Methine Groups (CH) | 1.5 - 3.0 | 30 - 60 |

| Olefinic Protons (C=CH) | 5.0 - 6.5 | 100 - 150 |

| Carbonyl Carbon (C=O) | - | 170 - 180 |

| Methoxy Group (OCH₃) | ~3.7 | ~51 |

Note: These are approximate chemical shift ranges for the respective functional groups and can vary based on the specific chemical environment within the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its elemental composition. High-resolution mass spectrometry (HRMS) is employed to determine the exact molecular formula.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Table 3: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3500 - 3200 (broad) |

| C-H (Alkanes/Alkenes) | Stretching | 3100 - 2850 |

| C=O (Ester) | Stretching | ~1735 |

| C=C (Alkene) | Stretching | 1680 - 1620 |

| C-O (Ester/Ether) | Stretching | 1300 - 1000 |

Experimental Protocols

Isolation of this compound from Dodonaea viscosa

The following is a generalized protocol based on the methods described for the isolation of diterpenes from Dodonaea viscosa.

Workflow for the Isolation of this compound

References

An In-depth Technical Guide to Methyl Dodonate A: Natural Source and Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dodonate A is a naturally occurring diterpenoid that has been isolated from the plant species Dodonaea viscosa. As a member of the clerodane class of diterpenes, it possesses a complex and unique chemical architecture that has drawn interest in the field of natural product chemistry. This technical guide provides a comprehensive overview of the discovery, natural source, and chemical properties of this compound, along with generalized experimental protocols for its isolation and characterization.

Discovery and Natural Source

This compound was first reported in 2001 by Ortega and colleagues in the journal Tetrahedron.[1][2] It was isolated from the aerial parts of Dodonaea viscosa (L.) Jacq., a member of the Sapindaceae family.[3][4][5] This plant is a hardy, fast-growing shrub or small tree found in tropical, subtropical, and warm temperate regions of the Americas, Africa, Asia, and Australia. It is known for its resinous foliage and has a history of use in traditional medicine for various ailments.

The discovery of this compound contributed to the understanding of the diverse secondary metabolites produced by Dodonaea viscosa, which is a rich source of flavonoids and diterpenoids.[6][7] this compound is characterized as a modified clerodane diterpenoid, featuring a unique tricyclic ring system.[7]

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₁H₂₈O₄ | [8] |

| Molecular Weight | 344.44 g/mol | [8] |

| CAS Number | 349534-70-9 | [8] |

| Class | Diterpenoid (Modified Clerodane) | [1][2][7] |

| Natural Source | Dodonaea viscosa | [3][4][5] |

Experimental Protocols

The following is a generalized experimental protocol for the isolation and characterization of this compound from Dodonaea viscosa, based on standard phytochemical techniques. For the specific details of the original discovery, please refer to the primary literature: Ortega A. et al., Tetrahedron, 2001, 57, 2981.

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Dodonaea viscosa are collected.

-

Drying and Grinding: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds. The dried material is then ground into a coarse powder to increase the surface area for extraction.

Extraction

-

Solvent Extraction: The powdered plant material is subjected to solvent extraction, typically using a non-polar solvent such as hexane or chloroform, followed by a more polar solvent like methanol or ethanol. This is often performed using a Soxhlet apparatus or by maceration with agitation.

-

Concentration: The resulting crude extracts are concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

Fractionation and Isolation

-

Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning with immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity.

-

Chromatography: The fractions are then subjected to various chromatographic techniques for the isolation of pure compounds.

-

Column Chromatography: The fractions are first separated using column chromatography over silica gel or alumina, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

Preparative Thin-Layer Chromatography (TLC): Further purification can be achieved using preparative TLC.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound in high purity is often performed using preparative HPLC.

-

Structure Elucidation

The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC experiments are used to determine the carbon-hydrogen framework and the connectivity of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about any chromophores present.

Biological Activity and Signaling Pathways

To date, there is a lack of specific studies on the biological activity and mechanism of action of purified this compound. While various extracts of Dodonaea viscosa have been reported to possess a range of biological activities, the specific contribution of this compound to these effects has not been elucidated. Consequently, there is no currently known signaling pathway directly associated with this compound. Further research is required to explore the potential pharmacological properties of this unique natural product.

Visualizations

Caption: Experimental workflow for the isolation and characterization of this compound.

Due to the absence of published data on the specific signaling pathways of this compound, a diagram illustrating its biological mechanism of action cannot be provided at this time. The visualization above outlines the general experimental procedure for its discovery from a natural source.

References

- 1. Methyl Donors, Epigenetic Alterations, and Brain Health: Understanding the Connection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound acetate | 349487-98-5 [chemicalbook.com]

- 3. Clerodane diterpenoids from Dodonaea viscosa and their inhibitory effects on ATP citrate lyase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isoprenylated flavonoids and clerodane diterpenoids from Dodonaea viscosa - PMC [pmc.ncbi.nlm.nih.gov]

- 6. znaturforsch.com [znaturforsch.com]

- 7. Clerodane diterpenes: sources, structures, and biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C21H28O4 | CID 21673292 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl Dodecanoate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl dodecanoate, also commonly known as methyl laurate, is the methyl ester of dodecanoic acid (lauric acid). It is a fatty acid methyl ester (FAME) that finds applications in various industries, including cosmetics as an emollient and skin-conditioning agent, as a flavoring agent in the food industry, and as a component of biodiesel.[1][2] Its well-defined physicochemical properties make it a subject of interest in research and for various industrial applications, including as an intermediate in chemical syntheses. This guide provides a comprehensive overview of the core physicochemical properties of methyl dodecanoate, detailed experimental protocols for their determination, and a visualization of a key synthetic pathway.

Physicochemical Properties

The key physicochemical properties of methyl dodecanoate are summarized in the table below. These properties are crucial for understanding its behavior in various applications, from formulation development to chemical synthesis.

| Property | Value | Units | Reference(s) |

| Molecular Formula | C13H26O2 | - | [2] |

| Molecular Weight | 214.34 | g/mol | [2] |

| Appearance | Colorless to light yellow liquid | - | [2] |

| Odor | Fatty, floral | - | [2] |

| Melting Point | 5.2 | °C | [2] |

| Boiling Point | 267 | °C | [2] |

| Density | 0.8702 (at 20°C) | g/cm³ | [2] |

| Solubility in Water | Insoluble | - | [2] |

| Solubility in Organic Solvents | Miscible with ethanol and ether | - | [2] |

| logP (Octanol-Water Partition Coefficient) | 5.41 | - | |

| Refractive Index | 1.4301 (at 25°C) | - | [2] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of methyl dodecanoate are outlined below. These protocols are based on standard laboratory practices.

Determination of Melting Point

The melting point of methyl dodecanoate can be determined using a digital melting point apparatus.

Protocol:

-

Ensure the digital melting point apparatus is calibrated using appropriate standards.

-

Place a small amount of solid methyl dodecanoate (if frozen) into a capillary tube, ensuring the sample is tightly packed to a height of 2-3 mm.

-

Insert the capillary tube into the heating block of the apparatus.

-

Set a heating rate of approximately 10-20°C per minute for a rapid determination of the approximate melting range.

-

For a precise measurement, repeat the process with a fresh sample, setting a slower heating rate of 1-2°C per minute, starting from a temperature about 20°C below the approximate melting point.[3]

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or by gas chromatography.

Protocol (Distillation Method):

-

Place a sample of methyl dodecanoate in a round-bottom flask.

-

Add a few boiling chips to ensure smooth boiling.

-

Set up a simple distillation apparatus with a condenser and a collection flask.

-

Place a thermometer in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser.

-

Heat the flask gently.

-

The boiling point is the temperature at which the liquid boils and the vapor temperature remains constant.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.[4]

Protocol:

-

Add an excess amount of methyl dodecanoate to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.

-

Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, allow the solution to stand undisturbed to allow any undissolved solute to settle.

-

Carefully withdraw a sample of the supernatant.

-

Analyze the concentration of methyl dodecanoate in the sample using a suitable analytical technique, such as gas chromatography.

Synthesis via Fischer Esterification

Methyl dodecanoate can be synthesized by the Fischer esterification of dodecanoic acid with methanol, using an acid catalyst.[5][6][7]

Protocol:

-

In a round-bottom flask, dissolve dodecanoic acid in an excess of methanol.

-

Slowly add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[8]

-

Fit the flask with a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography or gas chromatography.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to isolate the methyl dodecanoate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude methyl dodecanoate.

-

The product can be further purified by distillation.

Visualizations

Fischer Esterification Workflow for Methyl Dodecanoate Synthesis

The following diagram illustrates the laboratory workflow for the synthesis of methyl dodecanoate via Fischer esterification.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis Workflow

The following diagram outlines the typical workflow for the analysis of a methyl dodecanoate sample using GC-MS.[9][10]

References

- 1. Khan Academy [khanacademy.org]

- 2. Methyl Laurate | C13H26O2 | CID 8139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. cerritos.edu [cerritos.edu]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 9. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Spectroscopic Profile of Methyl Dodonate A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl dodonate A, a modified clerodane diterpenoid isolated from the plant Dodonaea viscosa. This document is intended to serve as a core resource for researchers engaged in natural product chemistry, drug discovery, and development.

Introduction

This compound, also known as Methyl dodovisate A, is a natural product with the molecular formula C₂₁H₂₆O₃.[1] It belongs to the class of diterpenes, which are known for their diverse biological activities. This guide presents the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy—essential for the identification, characterization, and further investigation of this compound. The information compiled herein is based on data reported in peer-reviewed scientific literature.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of one- and two-dimensional NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Mass Spectrometry (MS)

The mass spectrum of this compound provides critical information regarding its molecular weight and fragmentation pattern, aiding in the confirmation of its elemental composition and structural features.

Table 1: Mass Spectrometry Data for this compound

| Ion | m/z (relative intensity %) | Description |

| [M]⁺ | 326 (18%) | Molecular Ion |

| [M - CH₃]⁺ | 311 (5%) | Loss of a methyl group |

| [M - CH₃ - H₂O]⁺ | 295 (4%) | Loss of a methyl group and water |

| 231 (100%) | Base Peak |

Source: Benchchem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are fundamental for the complete structural assignment of this compound. While the specific chemical shifts and coupling constants are found within dedicated research publications, this guide will be updated with the tabulated data upon acquisition of the full-text articles. The structural determination typically involves the analysis of ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments.

(Note: The following tables are placeholders to be populated with data from the primary literature.)

Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) |

Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δC (ppm) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups within the molecule.

(Note: The following table is a placeholder to be populated with data from the primary literature.)

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

Experimental Protocols

The isolation and spectroscopic analysis of this compound involve standard procedures in natural product chemistry.

Isolation and Purification

-

Plant Material: The aerial parts of Dodonaea viscosa are collected and dried.

-

Extraction: The dried plant material is typically subjected to extraction with a suitable solvent, such as methanol or a mixture of dichloromethane and methanol.

-

Fractionation: The crude extract is then partitioned between different solvents of varying polarities (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their polarity.

-

Chromatography: The fractions containing the target compound are further purified using a combination of chromatographic techniques, which may include column chromatography on silica gel and high-performance liquid chromatography (HPLC).

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 or 600 MHz) using deuterated chloroform (CDCl₃) as the solvent. 2D NMR experiments such as COSY, HSQC, and HMBC are performed to establish the connectivity of protons and carbons.

-

Mass Spectrometry: Electron Ionization Mass Spectrometry (EI-MS) is commonly used to obtain the mass spectrum of the purified compound.

-

Infrared Spectroscopy: The IR spectrum is recorded using an FTIR spectrometer, typically with the sample prepared as a thin film or in a KBr pellet.

Signaling Pathway

Diterpenes isolated from Dodonaea viscosa have been shown to exhibit biological activities, including anticancer effects. Extracts containing these compounds have been observed to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, which involves the activation of caspase-3 and the tumor suppressor protein p53.[1]

Caption: Proposed apoptotic pathway induced by this compound in cancer cells.

Conclusion

This technical guide provides a centralized resource for the spectroscopic data of this compound. The presented information is vital for the unambiguous identification of this natural product and serves as a foundation for further research into its chemical properties and potential therapeutic applications. The outlined experimental protocols offer a general framework for the isolation and analysis of this and similar diterpenoids. The depicted signaling pathway provides a plausible mechanism for its observed anticancer activity, warranting further investigation. This document will be updated as more detailed spectroscopic data becomes publicly available.

References

Navigating the Uncharted: A Technical Guide to the Preliminary Cytotoxicity Screening of Novel Compounds, Exemplified by Methyl Dodonate A

For Immediate Release

[City, State] – In the relentless pursuit of novel therapeutic agents, the initial assessment of a compound's cytotoxic potential stands as a critical gateway to further development. This guide provides a comprehensive, in-depth framework for conducting a preliminary cytotoxicity screening, using the hypothetical case of "Methyl dodonate A" to illustrate the core principles and methodologies for researchers, scientists, and drug development professionals. While no specific cytotoxicity data for this compound is publicly available, this whitepaper outlines the standardized procedures and data presentation that would be integral to its initial evaluation.

Introduction: The First Hurdle in Drug Discovery

The journey of a potential drug from a laboratory curiosity to a clinical candidate is fraught with challenges. Among the earliest and most fundamental of these is the assessment of its effect on cell viability. Preliminary cytotoxicity screening serves to identify the concentration range at which a compound exhibits cellular toxicity, a crucial parameter for determining its therapeutic index and guiding future efficacy studies. This document details the essential experimental protocols, data interpretation, and potential mechanistic pathways to consider during this initial phase of investigation.

Data Presentation: Quantifying Cytotoxicity

A standardized and clear presentation of quantitative data is paramount for the interpretation and comparison of cytotoxicity studies. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits a biological process, such as cell proliferation, by 50%. This data is typically presented in a tabular format, allowing for a quick assessment of a compound's potency against various cell lines.

Table 1: Hypothetical Cytotoxicity Profile of this compound

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 48 | [Insert Value] |

| A549 | Lung Carcinoma | 48 | [Insert Value] |

| HCT116 | Colon Carcinoma | 48 | [Insert Value] |

| HEK293 | Normal Human Embryonic Kidney | 48 | [Insert Value] |

Note: The values in this table are placeholders and would be determined experimentally. The inclusion of a non-cancerous cell line, such as HEK293, is crucial for assessing the selectivity of the compound's cytotoxic effects.

Experimental Protocols: A Step-by-Step Guide

The following protocols outline a standard approach for a preliminary cytotoxicity screening using the widely adopted MTT assay. This assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Cell Culture and Maintenance

-

Cell Lines: Select a panel of relevant human cancer cell lines (e.g., MCF-7, A549, HCT116) and a normal cell line (e.g., HEK293) for comparison.

-

Culture Conditions: Maintain the cells in a suitable culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculture: Passage the cells regularly upon reaching 80-90% confluency to ensure logarithmic growth.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess cell viability by measuring the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan product.[1][2][3]

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a series of dilutions of this compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plates for a predetermined period, typically 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

Data Analysis

-

Cell Viability Calculation: Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

IC50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. The IC50 value is determined by non-linear regression analysis of the dose-response curve.

Visualization of Experimental and Logical Frameworks

Visual diagrams are instrumental in conveying complex workflows and biological pathways. The following diagrams, generated using the DOT language, illustrate the experimental workflow for cytotoxicity screening and a hypothetical signaling pathway that could be investigated following initial screening.

Should initial screenings indicate that this compound induces apoptosis, further investigation into the underlying molecular mechanisms would be warranted. Many cytotoxic compounds exert their effects through the modulation of key signaling pathways that regulate cell survival and death.

This hypothetical pathway suggests that this compound could potentially inhibit the pro-survival AKT and MAPK/ERK pathways, leading to a decrease in anti-apoptotic proteins like Bcl-2 and Mcl-1.[5][6] Concurrently, it might upregulate pro-apoptotic proteins such as Bak and Bax, ultimately tipping the cellular balance towards apoptosis.[5][6]

Conclusion and Future Directions

The preliminary cytotoxicity screening is a foundational step in the evaluation of any potential therapeutic compound. While specific data for this compound remains to be established, the methodologies and frameworks presented here provide a robust guide for its initial assessment. A positive outcome from this screening—demonstrating potent and selective cytotoxicity against cancer cells—would pave the way for more advanced studies, including mechanistic investigations, in vivo efficacy trials, and eventual preclinical development. The systematic approach outlined in this guide ensures that such initial explorations are conducted with rigor and clarity, providing a solid foundation for the subsequent stages of drug discovery and development.

References

- 1. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]

- 3. MTT assay protocol | Abcam [abcam.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methyl-Donors Can Induce Apoptosis and Attenuate Both the Akt and the Erk1/2 Mediated Proliferation Pathways in Breast and Lung Cancer Cell Lines [mdpi.com]

Unveiling the Antioxidant Potential of Diterpenoids from Dodonaea viscosa: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dodonaea viscosa, a resilient shrub of the Sapindaceae family, has long been a staple in traditional medicine for a variety of ailments.[1] Modern phytochemical investigations have unveiled a rich arsenal of bioactive compounds within this plant, including flavonoids, tannins, saponins, and notably, diterpenoids.[2] This technical guide delves into the antioxidant activity of diterpenoids and other associated phenolic compounds isolated from Dodonaea viscosa, presenting quantitative data, detailed experimental protocols, and visual workflows to support further research and drug development endeavors.

Quantitative Antioxidant Activity of Phytochemicals from Dodonaea viscosa

The antioxidant capacity of compounds isolated from the aerial parts of Dodonaea viscosa has been rigorously evaluated using multiple established assays. The following tables summarize the quantitative data, primarily focusing on the half-maximal inhibitory concentration (IC50) and other relevant metrics, to provide a comparative overview of their efficacy.

Table 1: Radical Scavenging and Reducing Power of Compounds from Dodonaea viscosa

| Compound | DPPH Radical Scavenging (IC50, µM) | ABTS Radical Scavenging (IC50, µM) | Superoxide Radical Scavenging (% inhibition at 100 µM) | CUPRAC (A0.5, µM) | β-carotene-linoleic acid (IC50, µM) |

| Clerodane Diterpenoid (1) | > 200 | > 200 | 10.45 ± 0.88 | > 200 | > 200 |

| Clerodane Diterpenoid (2) | > 200 | 198.33 ± 1.25 | 15.20 ± 1.15 | 180.44 ± 1.18 | 107.45 ± 1.05 |

| Phenolic (3) | 160.45 ± 1.16 | 18.35 ± 0.14 | 18.44 ± 1.04 | 165.44 ± 1.15 | 147.45 ± 1.14 |

| Crystal of Phenolic (3A) | 27.44 ± 1.06 | 15.44 ± 0.04 | 28.18 ± 1.35 | 35.89 ± 0.09 | 108.46 ± 1.08 |

| Phenolic (5) | 110.33 ± 1.12 | 11.02 ± 0.02 | 20.14 ± 1.05 | 115.33 ± 1.10 | 40.30 ± 0.36 |

| Phenolic (6) | 145.44 ± 1.15 | 14.45 ± 0.10 | 25.33 ± 1.24 | 140.45 ± 1.14 | 14.30 ± 0.18 |

| BHA (Standard) | 20.14 ± 0.04 | 10.14 ± 0.02 | - | 18.33 ± 0.04 | 10.44 ± 0.02 |

| α-tocopherol (Standard) | 25.33 ± 0.05 | 12.44 ± 0.03 | - | 20.14 ± 0.05 | - |

Data sourced from Orhan et al. (2016).[3][4][5] Values are presented as mean ± standard deviation. BHA: Butylated hydroxyanisole.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH free radical, thus neutralizing it.[6] The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.[6]

Procedure:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol and stored in the dark.[6][7]

-

Sample Preparation: The test compounds (diterpenoids, etc.) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[7]

-

Reaction Mixture: A fixed volume of the DPPH working solution is added to each test tube or microplate well.[6] Subsequently, varying concentrations of the sample solutions are added.[6] A blank containing only the solvent and DPPH solution is also prepared.[6]

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[7]

-

Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[7][8][9]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[6]

-

IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the scavenging percentage against the sample concentrations.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[10][11] This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which is monitored spectrophotometrically.[11]

Procedure:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared fresh by mixing acetate buffer (0.3 M, pH 3.6), a solution of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in HCl, and a solution of FeCl₃·6H₂O.[10][11] The reagent is warmed to 37°C before use.[10]

-

Sample Preparation: Test samples and standards are prepared in appropriate solvents.

-

Reaction Mixture: A small volume of the sample or standard is added to a larger volume of the pre-warmed FRAP reagent.[10]

-

Incubation: The mixture is incubated at 37°C for a short period (e.g., 4-6 minutes).[10]

-

Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.[10]

-

Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue-green chromophore. The reduction of ABTS•⁺ by an antioxidant results in a decolorization of the solution, which is measured spectrophotometrically.[12]

Procedure:

-

Generation of ABTS•⁺: The ABTS radical cation is produced by reacting an aqueous solution of ABTS with potassium persulfate.[13][14] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[13][15]

-

Preparation of ABTS•⁺ Working Solution: The ABTS•⁺ stock solution is diluted with a solvent (e.g., methanol or ethanol) to an absorbance of approximately 0.700 at 734 nm.[13]

-

Reaction Mixture: A small aliquot of the test sample or standard (e.g., Trolox) is added to a large volume of the diluted ABTS•⁺ solution.[13]

-

Incubation: The reaction is incubated at room temperature for a specified time (e.g., 30 minutes).[12]

-

Absorbance Measurement: The absorbance is measured at 734 nm.[12]

-

Calculation of Scavenging Activity: The percentage of inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[13]

-

TEAC Determination: The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.[9]

Superoxide Radical Scavenging Assay

This assay measures the ability of a compound to scavenge superoxide radicals (O₂•⁻), which are generated in a phenazine methosulfate (PMS) and NADH system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan dye, and the scavenging activity is measured by the decrease in formazan formation.[16][17]

Procedure:

-

Reaction Mixture Preparation: The reaction mixture contains the test sample, NBT solution, and NADH solution in a buffer (e.g., potassium phosphate buffer, pH 7.4).[17]

-

Initiation of Reaction: The reaction is initiated by adding PMS to the mixture.[17]

-

Incubation: The mixture is incubated at room temperature for a short duration (e.g., 5 minutes).[17][18]

-

Absorbance Measurement: The absorbance is measured at 560 nm against a blank.[16][18]

-

Calculation of Scavenging Activity: The percentage of superoxide radical scavenging is calculated as: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[17]

Visualized Workflows and Relationships

To further clarify the experimental processes and the fundamental principles of antioxidant action, the following diagrams are provided.

Caption: Workflow of the DPPH Radical Scavenging Assay.

Caption: General Mechanism of Antioxidant Action.

Conclusion

The diterpenoids and associated phenolic compounds isolated from Dodonaea viscosa exhibit significant antioxidant activities, as demonstrated by their potent radical scavenging and reducing capabilities. Notably, the crystalline form of a phenolic compound (3A) displayed remarkable efficacy across multiple assays, suggesting its potential as a lead compound for further investigation. The detailed experimental protocols and workflows provided herein serve as a comprehensive resource for researchers aiming to explore the therapeutic applications of these natural products in mitigating oxidative stress-related pathologies. Further in vivo studies and exploration of potential modulatory effects on cellular antioxidant signaling pathways are warranted to fully elucidate the pharmacological potential of these compounds.

References

- 1. iosrphr.org [iosrphr.org]

- 2. jocpr.com [jocpr.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Phytochemicals from Dodonaea viscosa and their antioxidant and anticholinesterase activities with structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. ultimatetreat.com.au [ultimatetreat.com.au]

- 11. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 13. ijpsonline.com [ijpsonline.com]

- 14. researchgate.net [researchgate.net]

- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]

- 16. scribd.com [scribd.com]

- 17. phytojournal.com [phytojournal.com]

- 18. Superoxide Radical-scavenging Activity [protocols.io]

Ethnobotanical Uses of Dodonaea viscosa Containing Methyl Dodonate A: A Technical Guide for Drug Discovery and Development

Abstract

Dodonaea viscosa Jacq., a member of the Sapindaceae family, is a resilient and widespread shrub with a rich history of use in traditional medicine across tropical and subtropical regions. Its applications in ethnobotany are diverse, ranging from the treatment of inflammatory conditions and pain to wound healing and gastrointestinal ailments. Phytochemical investigations have revealed a complex array of secondary metabolites, including flavonoids and diterpenoids, which are believed to be responsible for its therapeutic effects. Among its chemical constituents is the diterpenoid Methyl dodonate A. While the specific biological activities of this compound are not extensively documented in current scientific literature, the significant pharmacological effects of other compounds isolated from D. viscosa, particularly other clerodane diterpenoids and flavonoids, provide a strong scientific basis for its traditional uses. This technical guide provides an in-depth overview of the ethnobotanical applications of D. viscosa, summarizes the quantitative data on its biological activities, details relevant experimental protocols, and visualizes key experimental and logical workflows to support further research and development in the fields of pharmacology and drug discovery.

Introduction

Dodonaea viscosa, commonly known as hopbush, is a versatile plant that has been integral to the traditional healthcare systems of various cultures worldwide.[1] Its leaves, bark, roots, and seeds are prepared in numerous ways, including decoctions, infusions, and poultices, to address a wide spectrum of health issues.[1] The prevalence of its use for conditions characterized by inflammation, pain, and microbial infections has prompted significant scientific interest in its phytochemical composition and pharmacological properties.

The plant is a rich source of bioactive compounds, with flavonoids and diterpenoids being the most studied classes of secondary metabolites. One of the diterpenoids identified in D. viscosa is this compound. Although this specific compound has been isolated, its role in the ethnopharmacological profile of the plant remains to be fully elucidated. However, extensive research on other diterpenoids from D. viscosa, such as hautriwaic acid, has demonstrated potent anti-inflammatory and analgesic effects, offering a direct correlation to the plant's traditional applications for rheumatism, swelling, and pain.[1] Furthermore, flavonoid-rich extracts have shown significant wound-healing properties, supporting another major area of its ethnobotanical use.

This guide aims to provide a comprehensive technical resource for researchers, scientists, and drug development professionals. It consolidates the ethnobotanical knowledge of D. viscosa, presents the available quantitative data on its biological activities, outlines detailed experimental methodologies for future research, and provides visual diagrams to clarify complex processes and relationships.

Ethnobotanical Uses of Dodonaea viscosa

The traditional medicinal uses of Dodonaea viscosa are extensive and varied, reflecting its global distribution. The plant parts, their preparation, and the ailments they are used to treat are summarized in the table below.

| Plant Part Used | Preparation Method | Ailment/Traditional Use | Geographical Region/Reference |

| Leaves | Decoction, Infusion | Fever, malaria, sore throat, colds, diarrhea, dysentery, rheumatism, gout, uterine colic.[1] | Widespread |

| Poultice (fresh, dried, or powdered) | Wounds, swellings, burns, boils, ulcers, skin rashes, dermatitis.[1] | Widespread | |

| Chewed (without swallowing) | Toothache.[1] | Australia (Aboriginal medicine) | |

| Juice (from heated leaves) | Galactagogue (to promote milk production).[1] | Papua New Guinea | |

| Steam Inhalation (from boiled water) | Cough and colds. | Kerala (India) | |

| Bark | Decoction | Astringent for eczema and simple ulcers, diarrhea, dysentery.[1] | Philippines, Papua New Guinea |

| Roots | Infusion | Colds, anti-inflammatory. | General |

| Seeds | - | Fish poison. | General |

| Wood | Powder (with water) | Flatulence.[1] | Indonesia |

| Aerial Parts | Extract | General medicinal uses. | General |

Biological Activities and Quantitative Data

Scientific studies have begun to validate many of the traditional uses of Dodonaea viscosa. The anti-inflammatory, analgesic, and wound-healing properties are among the most investigated. While specific data on this compound is lacking, research on other constituents, particularly clerodane diterpenoids and flavonoids, provides insight into the plant's therapeutic potential.

Anti-inflammatory and Analgesic Activities

The traditional use of D. viscosa for treating inflammatory conditions like rheumatism and swelling is supported by modern pharmacological studies. Clerodane diterpenoids, a class of compounds to which this compound belongs, have been identified as key anti-inflammatory agents.

| Compound/Extract | Assay Model | Dose | Result | Reference |

| Hautriwaic Acid (diterpenoid) | TPA-induced mouse ear edema | 1.0 mg/ear | 87.1% inhibition of edema | [1] |

| Dichloromethane extract of leaves | TPA-induced mouse ear edema | 3 mg/ear | 97.8% inhibition of edema | [1] |

| Hydroalcoholic extract of leaves | Carrageenan-induced rat paw edema | 300 mg/kg (oral) | Significant inhibition of paw edema | |

| Ethanolic seed extract | Acetic acid-induced writhing test (mouse) | 30 mg/kg | Significant analgesic activity | |

| Water extract of D. angustifolia | Acetic acid-induced writhing test (mouse) | 50-200 mg/kg (i.p.) | Dose-dependent and significant inhibition of writhes |

Wound Healing Activity

The application of D. viscosa leaves as a poultice for wounds and skin conditions is another prominent ethnobotanical use. Research has shown that flavonoid-rich fractions of the plant can accelerate wound healing.

| Extract/Fraction | Assay Model | Concentration | Key Findings | Reference |

| Flavonoid-rich fraction (ointment) | Excision and incision wound models (rats) | 2.5% and 5.0% (w/w) | Accelerated wound contraction and epithelialization; increased tensile strength. | |

| Flavonoid-rich fraction | In vitro cell proliferation assay (HaCaT keratinocytes) | 10 µg/ml and 30 µg/ml | Significant cell proliferation (104.84% and 112% respectively). |

Experimental Protocols

This section provides detailed methodologies for the isolation of diterpenoids from Dodonaea viscosa and for the evaluation of anti-inflammatory and analgesic activities, based on established protocols in the literature.

Bioassay-Guided Isolation of Diterpenoids

This protocol describes a general procedure for isolating bioactive diterpenoids, which can be adapted for the specific isolation of this compound.

-

Plant Material Collection and Extraction:

-

Collect fresh aerial parts of Dodonaea viscosa.

-

Air-dry the plant material in the shade and grind it into a coarse powder.

-

Perform successive solvent extraction using a Soxhlet apparatus with solvents of increasing polarity (e.g., n-hexane, dichloromethane, ethyl acetate, and methanol).

-

Concentrate each extract under reduced pressure using a rotary evaporator.

-

-

Preliminary Bioassay:

-

Screen the different solvent extracts for the desired biological activity (e.g., anti-inflammatory or analgesic activity) to identify the most active extract.

-

-

Chromatographic Fractionation:

-

Subject the most active extract (e.g., the dichloromethane extract for anti-inflammatory diterpenoids) to column chromatography over silica gel.

-

Elute the column with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Bioassay of Fractions:

-

Test the combined fractions for biological activity to identify the fractions containing the active compounds.

-

-

Purification of Active Compounds:

-

Subject the active fractions to further chromatographic purification steps, such as preparative HPLC, to isolate pure compounds.

-

Monitor the purity of the isolated compounds using analytical HPLC.

-

-

Structure Elucidation:

-

Elucidate the chemical structure of the isolated pure compounds using spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.

-

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of natural products.

-

Animals:

-

Use Wistar albino rats of either sex, weighing between 150-200g.

-

Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Fast the animals overnight before the experiment, with free access to water.

-

-

Experimental Groups:

-

Divide the animals into at least four groups (n=6 per group):

-

Group I (Control): Receives the vehicle (e.g., 1% Tween 80 in normal saline).

-

Group II (Standard): Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III and IV (Test): Receive the test extract or isolated compound at different doses (e.g., 100 and 200 mg/kg, p.o.).

-

-

-

Procedure:

-

Administer the vehicle, standard drug, or test substance orally 1 hour before the induction of inflammation.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of a 1% w/v solution of carrageenan in normal saline into the sub-plantar region of the right hind paw.

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

-

Data Analysis:

-

Calculate the percentage inhibition of edema using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

-

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice

This model is used to screen for peripheral analgesic activity.

-

Animals:

-

Use Swiss albino mice of either sex, weighing between 20-25g.

-

Acclimatize the animals and fast them overnight before the experiment, with free access to water.

-

-

Experimental Groups:

-

Divide the animals into at least four groups (n=6 per group):

-

Group I (Control): Receives the vehicle.

-

Group II (Standard): Receives a standard analgesic drug (e.g., Aspirin, 100 mg/kg, p.o.).

-

Group III and IV (Test): Receive the test extract or isolated compound at different doses.

-

-

-

Procedure:

-

Administer the vehicle, standard drug, or test substance orally 30 minutes before the induction of writhing.

-

Induce writhing by intraperitoneally injecting 0.1 mL of a 0.6% v/v solution of acetic acid.

-

Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (stretching of the abdomen and hind limbs) for a period of 20 minutes.

-

-

Data Analysis:

-

Calculate the percentage inhibition of writhing using the following formula:

-

% Inhibition = [(Wc - Wt) / Wc] x 100

-

Where Wc is the mean number of writhes in the control group, and Wt is the mean number of writhes in the treated group.

-

-

Analyze the data using appropriate statistical methods.

-

Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key experimental and logical frameworks relevant to the study of Dodonaea viscosa.

Caption: Bioassay-guided isolation of diterpenoids from Dodonaea viscosa.

Caption: Hypothesized anti-inflammatory mechanism of D. viscosa diterpenoids.

Conclusion and Future Directions

Dodonaea viscosa has a long and well-documented history of use in traditional medicine for a variety of ailments, particularly those related to inflammation, pain, and wound healing. Modern scientific research has begun to validate these uses, identifying potent bioactive compounds such as clerodane diterpenoids and flavonoids. The anti-inflammatory and analgesic activities of compounds like hautriwaic acid provide a strong rationale for the plant's traditional applications in treating conditions like rheumatism and swelling. Similarly, the wound-healing properties of its flavonoid-rich extracts support its use in topical preparations for skin ailments.

This compound is a known diterpenoid constituent of D. viscosa. However, based on the current body of scientific literature, its specific biological activities and its contribution to the overall therapeutic effects of the plant remain uninvestigated. This represents a significant knowledge gap and a promising avenue for future research.

For researchers, scientists, and drug development professionals, Dodonaea viscosa remains a plant of considerable interest. Future research should focus on:

-

Isolation and Pharmacological Evaluation of this compound: A top priority is to isolate sufficient quantities of this compound and screen it for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and cytotoxic effects.

-

Mechanism of Action Studies: For the known active compounds, such as hautriwaic acid, further studies are needed to elucidate their precise mechanisms of action at the molecular level.

-

Synergistic Effects: Investigating potential synergistic interactions between the various compounds present in D. viscosa extracts could provide insights into why the whole plant or its crude extracts are effective in traditional medicine.

-

Clinical Trials: For extracts and isolated compounds that show significant promise in preclinical studies, well-designed clinical trials are the next logical step to evaluate their safety and efficacy in humans.

References

An In-depth Technical Guide to Methyl Dodonate A and Methyl Dodonate A Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current scientific understanding of two related natural products: Methyl dodonate A and this compound acetate. These compounds are diterpenoids that have been identified from plant sources. This document aims to consolidate the available chemical and biological information for researchers and professionals in the field of drug development and natural product chemistry. It is important to note a distinction between two similarly named compounds in scientific literature and commercial databases. This guide will address both, clarifying their unique chemical identities.

Compound Identification and Chemical Properties

Initial research into "this compound" reveals two distinct chemical entities. It is crucial for researchers to differentiate between them based on their Chemical Abstracts Service (CAS) number and molecular formula to ensure the accuracy of their studies.

This compound and This compound acetate are separate compounds, with the latter containing an additional acetate group. This structural difference results in distinct molecular weights and formulas.

Data Presentation: Chemical and Physical Properties

The fundamental chemical data for both compounds are summarized in the table below for clear comparison.

| Property | This compound | This compound acetate |

| CAS Number | 349534-70-9[1] | 349487-98-5[2][3] |

| Molecular Formula | C₂₁H₂₈O₄[1] | C₂₃H₃₀O₅ |

| Molecular Weight | 344.45 g/mol | 386.49 g/mol |

| Compound Type | Diterpenoid | Diterpenoid[2] |

Natural Source and Isolation

Both this compound and this compound acetate have been isolated from the plant Dodonaea viscosa[2]. This plant is a rich source of various secondary metabolites, including flavonoids and terpenoids, which have been investigated for a range of biological activities.

Experimental Protocols: General Isolation Methodology

While specific, detailed experimental protocols for the isolation of this compound and this compound acetate are not extensively published, a general procedure for the extraction and isolation of diterpenoids from Dodonaea viscosa can be outlined as follows. It is important to note that this is a generalized protocol and specific optimization would be required.

-

Extraction: The dried and powdered plant material (typically aerial parts) is subjected to solvent extraction. A common method involves sequential extraction with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and methanol.

-

Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents to separate compounds based on their polarity.

-

Purification: Fractions containing the compounds of interest are further purified using methods such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compounds.

-

Structure Elucidation: The structures of the isolated compounds are then determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) and Mass Spectrometry (MS).

Biological Activity and Signaling Pathways

The broader chemical class to which these compounds belong, diterpenoids, is known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. However, without specific studies on this compound and its acetate, any potential activities remain speculative.

Signaling Pathways

There is no specific information in the reviewed literature that describes the interaction of this compound or this compound acetate with any signaling pathways. Therefore, no signaling pathway diagrams can be provided at this time.

Conclusion and Future Directions

This compound and this compound acetate are two distinct diterpenoid natural products isolated from Dodonaea viscosa. While their chemical identities have been established, a thorough investigation into their biological properties is currently lacking. This presents an opportunity for researchers in natural product chemistry and drug discovery.

Future research should focus on:

-

Bioactivity Screening: Evaluating both compounds in a broad range of biological assays to identify potential therapeutic effects.

-

Mechanism of Action Studies: For any identified activities, elucidating the underlying molecular mechanisms and identifying the specific cellular targets and signaling pathways involved.

-

Synthesis: Developing synthetic routes to both compounds to enable the production of larger quantities for extensive biological evaluation and the generation of structural analogs for structure-activity relationship (SAR) studies.

This technical guide serves as a foundational document summarizing the current knowledge on this compound and this compound acetate. It is intended to be a starting point for researchers and highlights the need for further investigation into these potentially valuable natural products.

References

Solubility Profile of Methyl Dodecanoate in Common Laboratory Solvents

Disclaimer: The requested compound "Methyl dodonate A" is not found in the chemical literature. This guide pertains to "Methyl dodecanoate" (CAS: 111-82-0), which is presumed to be the intended substance due to the similarity in name. Methyl dodecanoate, also known as methyl laurate, is the methyl ester of lauric acid, a saturated 12-carbon fatty acid.

This technical guide provides a comprehensive overview of the solubility of Methyl dodecanoate in a range of common laboratory solvents. The information is intended for researchers, scientists, and professionals in drug development and chemical research.

Quantitative Solubility Data

The solubility of a compound is a critical physical property influencing its handling, formulation, and application. The following table summarizes the available quantitative and qualitative solubility data for Methyl dodecanoate.

| Solvent | Formula | Type | Solubility | Concentration | Notes | Citation |

| Water | H₂O | Polar Protic | Insoluble | 0.0012 g/L (Predicted) | Insoluble in water.[1][2] | [3] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Soluble | 100 mg/mL | Requires sonication to dissolve.[4] | [4] |

| Soluble | 20 mg/mL | - | [5] | |||

| Ethanol | C₂H₅OH | Polar Protic | Soluble | 30 mg/mL | Miscible with ethanol.[2] | [5] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Soluble | 30 mg/mL | - | [5] |

| Diethyl Ether | (C₂H₅)₂O | Non-polar | Miscible | - | - | [2] |

| Acetone | C₃H₆O | Polar Aprotic | Miscible | - | - | [2] |

Experimental Protocols

While specific experimental protocols for determining the solubility of Methyl dodecanoate are not detailed in the referenced literature, a general and widely accepted methodology for determining the solubility of a solid compound in a solvent is the Saturated Shake-Flask Method . This method is a standard approach for obtaining equilibrium solubility data.

Objective: To determine the equilibrium solubility of Methyl dodecanoate in a given solvent at a specific temperature.

Materials:

-

Methyl dodecanoate (high purity)

-

Selected solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of Methyl dodecanoate to a known volume of the solvent in a sealed container (e.g., a glass vial or flask). The amount of solute should be sufficient to ensure that a saturated solution is formed and an excess of undissolved solid remains.

-

Equilibration: Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is considered to be at equilibrium when the concentration of the solute in the solution does not change over time.

-

Phase Separation: After equilibration, allow the container to stand undisturbed at the constant temperature to allow the excess solid to settle. For colloidal suspensions, centrifugation can be used to facilitate the separation of the solid and liquid phases.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining undissolved microparticles, filter the aliquot through a syringe filter into a clean vial. This step is crucial to avoid overestimation of the solubility.

-

Dilution: Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method used for quantification.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or GC, to determine the concentration of Methyl dodecanoate. A calibration curve prepared with standard solutions of known concentrations should be used for accurate quantification.

-

Calculation: Calculate the solubility of Methyl dodecanoate in the solvent based on the measured concentration and the dilution factor. The solubility is typically expressed in units of mg/mL, g/100 mL, or molarity (mol/L).

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of solubility using the shake-flask method.

References

An In-Depth Technical Guide to Initial Skin Permeability Studies

Disclaimer: Initial searches for "Methyl dodonate A" did not yield publicly available scientific literature regarding its skin permeability. Therefore, this document serves as an in-depth technical guide using the well-researched compound Methyl Nicotinate (MN) as a representative model. The methodologies, data, and visualizations presented herein illustrate the expected content for a comprehensive skin permeability study and can be adapted for novel compounds like this compound.

Introduction to Methyl Nicotinate Skin Permeation

Methyl nicotinate is the methyl ester of nicotinic acid (niacin) and is frequently used in topical formulations as a rubefacient due to its ability to induce localized vasodilation. This effect is a direct result of its penetration through the stratum corneum and subsequent metabolic activity within the deeper skin layers. Understanding the kinetics of this permeation is crucial for optimizing drug delivery, ensuring efficacy, and assessing safety for topical applications. This guide details the experimental protocols, quantitative data, and mechanisms of action related to the initial skin permeability of methyl nicotinate.

Quantitative Permeability Data

In vitro studies using human skin in Franz diffusion cells are the gold standard for assessing percutaneous absorption. The following tables summarize key quantitative parameters for methyl nicotinate permeation through separated human epidermis and dermis.

Table 1: Permeability and Transport Parameters of Methyl Nicotinate in Human Skin

| Parameter | Symbol | Epidermis | Dermis |

| Permeability Coefficient | Kₚ | 1.8 x 10⁻³ cm/h | 1.1 x 10⁻² cm/h |

| Diffusivity | D | 2.6 x 10⁻⁸ cm²/h | 1.6 x 10⁻⁶ cm²/h |

| Partition Coefficient | K | 6.9 x 10⁴ | 6.9 x 10³ |

| Lag Time | tₗₐ₉ | 0.1 h | Not Reported |

Data synthesized from studies on human cadaver skin. The epidermis is the primary barrier for methyl nicotinate, though significant metabolism occurs in the dermis.

Table 2: Metabolic Parameters of Methyl Nicotinate in Human Skin

| Parameter | Symbol | Epidermis | Dermis |

| Maximum Metabolic Rate | Vₘₐₓ | 0.04 µmol/h/g tissue | 1.8 µmol/h/g tissue |

| Michaelis-Menten Constant | Kₘ | 1.1 mM | 0.8 mM |

These parameters describe the conversion of methyl nicotinate to its active metabolite, nicotinic acid, by esterase enzymes present in the skin.

Experimental Protocols

A detailed methodology is critical for the reproducibility and interpretation of skin permeation studies. The following protocol outlines a typical in vitro experiment using Franz diffusion cells.

Materials and Equipment

-

Skin Membrane: Dermatomed human skin (approximately 250-400 µm thick), harvested from a consistent anatomical site (e.g., abdomen, back). Skin integrity is pre-assessed.

-

Franz Diffusion Cells: Vertical, jacketed glass diffusion cells with a known diffusion area (e.g., 0.64 cm²) and receptor volume (e.g., 5 mL).

-

Receptor Fluid: Phosphate-buffered saline (PBS) at pH 7.4, degassed to prevent bubble formation.

-

Test Formulation: Methyl nicotinate dissolved in a suitable vehicle (e.g., ethanol, propylene glycol, or a specific formulation base) at a known concentration.

-

Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector for quantification of methyl nicotinate and its metabolite, nicotinic acid.[1]

-

Ancillary Equipment: Circulating water bath, magnetic stirrers, volumetric flasks, pipettes, syringes, and vials.

Experimental Workflow Diagram

Caption: Experimental workflow for an in vitro skin permeation study.

Step-by-Step Procedure

-

Skin Preparation: Frozen human skin is thawed and rinsed thoroughly with distilled water. Sections are cut to a size sufficient to cover the Franz cell orifice. Skin integrity is verified, often by measuring transepidermal water loss (TEWL) or electrical resistance.

-

Cell Assembly: The dermatomed skin is mounted between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment. The two chambers are securely clamped together.

-

Equilibration: The receptor chamber is filled with pre-warmed (32°C), degassed PBS, ensuring no air bubbles are trapped beneath the skin. A magnetic stir bar is placed in the receptor chamber, and the assembled cells are placed in a heating block or connected to a circulating water bath to maintain the skin surface temperature at 32°C. The system is allowed to equilibrate.

-

Dosing: A precise volume of the methyl nicotinate formulation is applied evenly to the skin surface in the donor chamber. The chamber is often covered to prevent evaporation.

-

Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8, 24 hours), aliquots of the receptor fluid are withdrawn from the sampling arm. An equal volume of fresh, pre-warmed PBS is immediately added back to the receptor chamber to maintain sink conditions.

-

Analysis: The collected samples are analyzed by a validated HPLC method to determine the concentrations of methyl nicotinate and nicotinic acid.

-

Data Processing: The cumulative amount of the drug permeated per unit area is plotted against time. From the linear portion of this curve (steady-state), the flux (Jₛₛ) is calculated. The lag time (tₗₐ₉) is determined by extrapolating the linear portion of the curve to the x-axis.

Mechanism of Action & Signaling Pathway

The primary pharmacological effect of topical methyl nicotinate is vasodilation, which is not caused by the parent molecule itself but by its metabolite, nicotinic acid. The process involves enzymatic action and local mediator release.

-

Penetration & Hydrolysis: Methyl nicotinate, being more lipophilic than nicotinic acid, readily penetrates the stratum corneum.[2] In the viable epidermis and particularly the dermis, it is rapidly hydrolyzed by esterase enzymes into nicotinic acid and methanol.

-

Prostaglandin Release: Nicotinic acid is believed to interact with receptors on dermal cells, such as Langerhans cells or keratinocytes, stimulating the release of prostaglandins, primarily Prostaglandin D2 (PGD2).

-

Vasodilation: PGD2 then acts on receptors of the vascular smooth muscle in the dermal capillaries, causing relaxation and leading to increased local blood flow. This manifests as erythema (redness) and a warming sensation. This mechanism is supported by studies showing that the vasodilatory response to methyl nicotinate is significantly suppressed by inhibitors of prostaglandin biosynthesis, such as NSAIDs.

Signaling Pathway Diagram

Caption: Signaling pathway for methyl nicotinate-induced vasodilation.

References

Methodological & Application

Application Notes & Protocols: Isolation and Characterization of Methyl Dodonate A from Dodonaea viscosa

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl dodonate A, a clerodane diterpenoid isolated from the plant Dodonaea viscosa, has garnered interest for its potential therapeutic properties. This document provides a detailed protocol for the isolation and purification of this compound, along with a summary of its reported biological activities. Dodonaea viscosa is a flowering evergreen shrub belonging to the Sapindaceae family, widely distributed in warmer regions and has a history of use in traditional medicine.[1] Phytochemical analysis of this plant has revealed a variety of compounds, including flavonoids and terpenoids, which are believed to be responsible for its pharmacological activities.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₆O₃ | [1] |

| Molecular Weight | 326.43 g/mol | [1] |

| Class | Modified Clerodane Diterpenoid | [1][2] |

| Appearance | Yellowish oil | [1] |

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: The aerial parts (leaves and stems) of Dodonaea viscosa are collected.

-

Authentication: The plant material should be authenticated by a qualified botanist.

-

Preparation: The collected plant material is air-dried in the shade at room temperature and then ground into a coarse powder.

Extraction

This protocol describes a sequential extraction process to obtain a crude extract enriched with diterpenoids.

-

Initial Extraction:

-

Macerate 1 kg of the powdered plant material in 5 L of methanol (or 96% ethanol) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Repeat the extraction process three times with fresh solvent to ensure maximum yield.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanol extract.

-

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Solvent Partitioning:

-

Suspend the crude methanol extract in distilled water.

-

Perform sequential partitioning with solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.

-

For each step, mix the aqueous suspension with an equal volume of the organic solvent in a separatory funnel, shake vigorously, and allow the layers to separate.

-

Collect the organic layer and repeat the process three times for each solvent.

-

Concentrate each organic fraction using a rotary evaporator. The ethyl acetate fraction is reported to be enriched with diterpenoids like this compound.

-

Chromatographic Purification

Repeated chromatographic techniques are employed for the isolation of the pure compound.

-

Column Chromatography (Silica Gel):

-

Pack a glass column with silica gel (60-120 mesh) using a suitable solvent slurry (e.g., n-hexane).

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel to create a dry slurry.

-

Carefully load the slurry onto the top of the prepared column.

-

Elute the column with a gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate), followed by a gradient of ethyl acetate and methanol.

-

Collect fractions of a fixed volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions with similar TLC profiles.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the compound of interest using a Sephadex LH-20 column with methanol as the mobile phase to remove pigments and other impurities.